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Compound of Interest

Compound Name: 2'-Aminoacetophenone

Cat. No.: B046740 Get Quote

This guide provides an in-depth overview of the key spectral data for 2'-Aminoacetophenone
(C₈H₉NO), a significant volatile aromatic compound. The information presented is intended for

researchers, scientists, and professionals in drug development and analytical chemistry,

offering a consolidated resource for the characterization of this molecule.

Compound Overview
2'-Aminoacetophenone is an aromatic ketone that is a derivative of acetophenone. It is

recognized for its characteristic grape-like odor and is a subject of interest in various fields,

including flavor and fragrance chemistry, clinical diagnostics as a potential biomarker for

Pseudomonas aeruginosa infections, and as a starting material in organic synthesis.[1][2]

Accurate spectral analysis is crucial for its identification and quantification.

Spectroscopic Data
The following sections summarize the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for 2'-Aminoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR Spectral Data
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The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the

molecule. The data presented was acquired in a chloroform-d (CDCl₃) solvent.[3][4]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.74 dd 1H H-6'

7.28 ddd 1H H-4'

6.70 dd 1H H-3'

6.64 ddd 1H H-5'

6.20 (approx.) br s 2H -NH₂

2.61 s 3H -CH₃

Abbreviations: s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br s =

broad singlet.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Chemical Shift (δ) ppm Assignment

200.5 C=O

151.2 C-2'

134.4 C-4'

131.5 C-6'

118.9 C-1'

116.8 C-5'

115.8 C-3'

28.1 -CH₃
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The spectrum for 2'-Aminoacetophenone was obtained from

a neat sample in a capillary cell.[5]

Wavenumber (cm⁻¹) Intensity Assignment

3470 - 3320 Strong, Broad N-H stretch (amine)

3050 - 3000 Medium Aromatic C-H stretch

2960 - 2850 Medium Aliphatic C-H stretch

1640 Strong C=O stretch (ketone)

1615, 1580 Strong, Medium C=C stretch (aromatic)

1560 Strong N-H bend (amine)

750 Strong
C-H out-of-plane bend (ortho-

disubstituted)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

The data presented is from electron ionization (EI) mass spectrometry.[6]

m/z Relative Intensity (%) Assignment

135 85 [M]⁺ (Molecular Ion)

120 100 [M-CH₃]⁺

92 98 [M-CH₃CO]⁺

65 45 [C₅H₅]⁺

Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2'-Aminoacetophenone.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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Caption: Workflow for Spectroscopic Analysis.
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented.

These protocols may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Accurately weigh approximately 5-10 mg of 2'-Aminoacetophenone
and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm

NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

¹H NMR Acquisition:

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

Use a 90° pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use the same locked and shimmed sample.

Tune the probe to the ¹³C frequency.

Set the spectral width to approximately 240 ppm, centered around 120 ppm.
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Employ a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.[7][8]

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift

scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for

CDCl₃ in ¹³C). Integrate the peaks in the ¹H spectrum and identify peak multiplicities.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: As 2'-Aminoacetophenone is a liquid at room temperature, a neat

spectrum can be obtained. Place a small drop of the liquid between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty

and clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.

Sample Spectrum: Place the prepared salt plates with the sample in the spectrometer's

sample holder.

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum. Label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS) Protocol
Sample Introduction: Introduce a small amount of 2'-Aminoacetophenone into the mass

spectrometer. For a volatile liquid, this is typically done via a heated direct insertion probe or

by injection into a gas chromatograph (GC-MS) system.
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Ionization: The sample is ionized using Electron Ionization (EI). In this method, the sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them

to lose an electron and form a positively charged molecular ion and various fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: The resulting data is plotted as a mass spectrum, which shows the relative

intensity of each ion as a function of its m/z ratio. The peak with the highest m/z value

typically corresponds to the molecular ion, and the fragmentation pattern provides structural

information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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